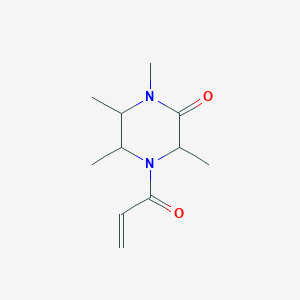
1,3,5,6-Tetramethyl-4-prop-2-enoylpiperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5,6-Tetramethyl-4-prop-2-enoylpiperazin-2-one, also known as TMPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. TMPP is a piperazine derivative that is synthesized through a multistep process, and its unique structure and properties make it a promising candidate for various biomedical applications.
Wirkmechanismus
The mechanism of action of 1,3,5,6-Tetramethyl-4-prop-2-enoylpiperazin-2-one is not completely understood, but studies have shown that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 1,3,5,6-Tetramethyl-4-prop-2-enoylpiperazin-2-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1,3,5,6-Tetramethyl-4-prop-2-enoylpiperazin-2-one has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, 1,3,5,6-Tetramethyl-4-prop-2-enoylpiperazin-2-one has also been shown to have anti-inflammatory and analgesic effects. It has also been shown to have antioxidant properties, which could make it a potential candidate for the development of new drugs for the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1,3,5,6-Tetramethyl-4-prop-2-enoylpiperazin-2-one in lab experiments is its relative ease of synthesis. 1,3,5,6-Tetramethyl-4-prop-2-enoylpiperazin-2-one can be synthesized using readily available starting materials, and the synthesis process is relatively straightforward. However, one of the limitations of using 1,3,5,6-Tetramethyl-4-prop-2-enoylpiperazin-2-one in lab experiments is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on 1,3,5,6-Tetramethyl-4-prop-2-enoylpiperazin-2-one. One area of research that could be explored is the development of new drugs for the treatment of cancer that are based on the structure of 1,3,5,6-Tetramethyl-4-prop-2-enoylpiperazin-2-one. Another area of research that could be explored is the development of new methods for synthesizing 1,3,5,6-Tetramethyl-4-prop-2-enoylpiperazin-2-one that could make it more accessible for use in lab experiments. Additionally, further studies could be conducted to better understand the mechanism of action of 1,3,5,6-Tetramethyl-4-prop-2-enoylpiperazin-2-one and its potential applications in the treatment of other diseases.
Synthesemethoden
1,3,5,6-Tetramethyl-4-prop-2-enoylpiperazin-2-one is synthesized through a multistep process that involves the reaction of piperazine with acetylacetone and methyl ethyl ketone. The reaction results in the formation of a yellow crystalline solid, which is then purified through recrystallization. The final product is 1,3,5,6-Tetramethyl-4-prop-2-enoylpiperazin-2-one, which has a molecular weight of 229.31 g/mol.
Wissenschaftliche Forschungsanwendungen
1,3,5,6-Tetramethyl-4-prop-2-enoylpiperazin-2-one has been extensively studied for its potential applications in the field of medicine. One of the most promising applications of 1,3,5,6-Tetramethyl-4-prop-2-enoylpiperazin-2-one is in the development of new drugs for the treatment of cancer. Studies have shown that 1,3,5,6-Tetramethyl-4-prop-2-enoylpiperazin-2-one has the ability to inhibit the growth of cancer cells, making it a potential candidate for the development of new chemotherapy drugs.
Eigenschaften
IUPAC Name |
1,3,5,6-tetramethyl-4-prop-2-enoylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-6-10(14)13-8(3)7(2)12(5)11(15)9(13)4/h6-9H,1H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOIBIJEHFUZHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(C(=O)N1C)C)C(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5,6-Tetramethyl-4-(prop-2-enoyl)piperazin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-chlorophenyl)[6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2448686.png)

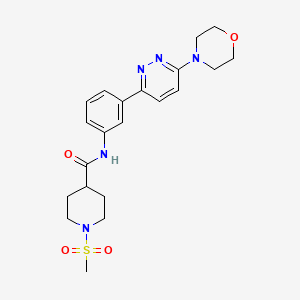

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(phenylthio)propanamide](/img/structure/B2448694.png)


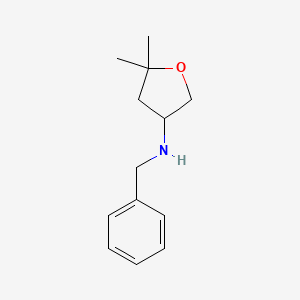
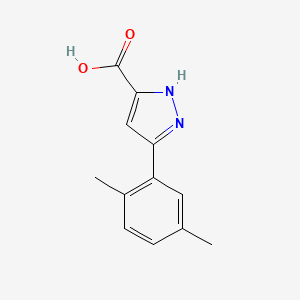
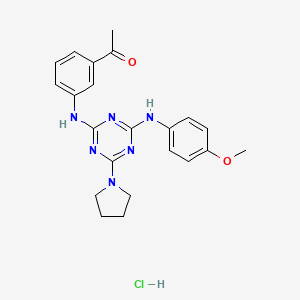


![[(E)-(3-oxoinden-1-ylidene)amino]thiourea](/img/structure/B2448705.png)
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzenesulfonamide](/img/structure/B2448708.png)